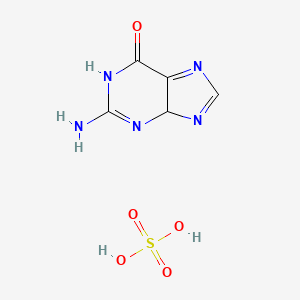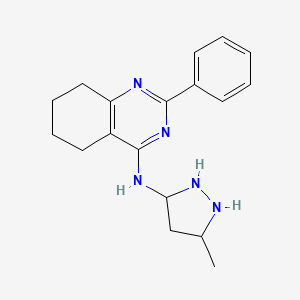
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is a derivative of andrographolide, a major bioactive component isolated from the medicinal plant Andrographis paniculata. This compound is known for its significant pharmacological properties, including anti-inflammatory, antiviral, and immunomodulatory effects . It is commonly used in the treatment of viral pneumonia and upper respiratory tract infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate typically involves the extraction of andrographolide from Andrographis paniculata. The andrographolide is then subjected to a reaction with succinic anhydride in the presence of pyridine to form the succinate ester . This reaction is followed by purification steps to isolate the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The compound is often produced as an injection or freeze-dried powder for medical use .
Análisis De Reacciones Químicas
Types of Reactions: 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds in the structure.
Substitution: Substitution reactions can occur at the hydroxyl or succinate ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate has a wide range of scientific research applications:
Mecanismo De Acción
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate exerts its effects through several mechanisms:
Inhibition of DNA-Protein Binding: It inhibits the binding of DNA with proteins during virus replication, thereby preventing viral proliferation.
Anti-inflammatory Action: The compound reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.
Induction of Apoptosis: It induces apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways.
Comparación Con Compuestos Similares
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is unique compared to other similar compounds due to its specific pharmacological properties and applications. Similar compounds include:
Andrographolide: The parent compound with similar anti-inflammatory and antiviral properties.
Neoandrographolide: Another derivative with potential cardiovascular-protective effects.
Dehydroandrographolide: Known for its anti-cancer and immunostimulatory activities.
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.
Propiedades
Fórmula molecular |
C28H35O10- |
|---|---|
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
4-[[1-(3-carboxypropanoyloxymethyl)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl]oxy]-4-oxobutanoate |
InChI |
InChI=1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32)/p-1/b6-5+ |
Clave InChI |
YTHKMAIVPFVDNU-AATRIKPKSA-M |
SMILES isomérico |
CC12CCC(C(C1CCC(=C)C2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)[O-] |
SMILES canónico |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


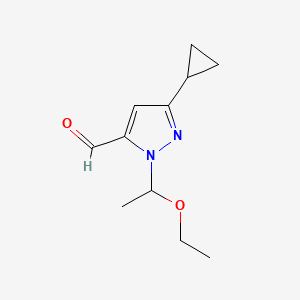

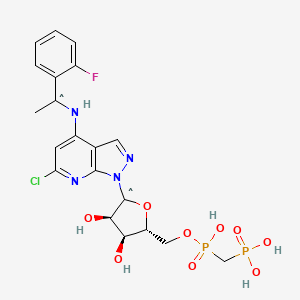
![[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12351071.png)
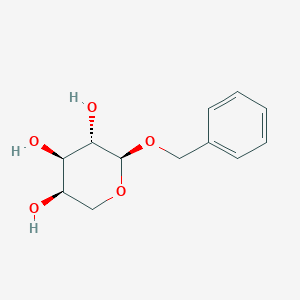
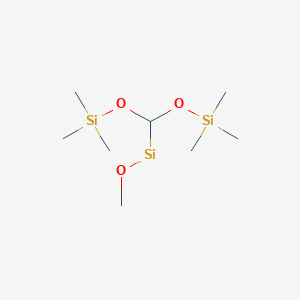
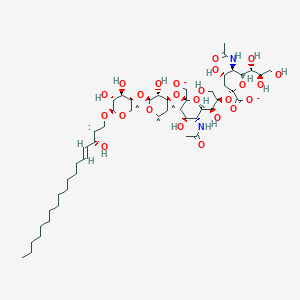

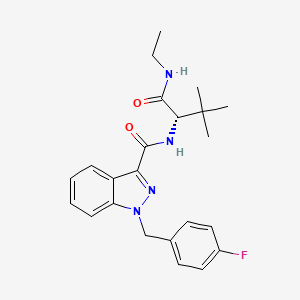
![(3R)-3-Amino-4-(6,7-difluoro-1H-indazol-3-yl)-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanonephosphate](/img/structure/B12351116.png)
aminehydrochloride](/img/structure/B12351121.png)
![2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12351123.png)
